molecular formula C13H19BrN4O2 B2926213 Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate CAS No. 622386-08-7

Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate

Cat. No.: B2926213
CAS No.: 622386-08-7
M. Wt: 343.225
InChI Key: BOSDHRPQGUJQLK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₉BrN₄O₂ and a molecular weight of 343.22 g/mol . This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyrazine ring can participate in various binding interactions with biological molecules, influencing their activity. The piperazine ring provides a scaffold for further functionalization, allowing the compound to modulate different biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate is unique due to the presence of the bromopyrazine moiety, which imparts distinct chemical reactivity and biological activity. The combination of the tert-butyl group and the piperazine ring further enhances its versatility in various applications .

Properties

IUPAC Name

tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSDHRPQGUJQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622386-08-7
Record name tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using similar reaction conditions as described in step i of intermediate 1, tert-butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate (2 g, 7.5 mmol) was brominated with N-bromosuccinimide (1.46 g, 8.25 mmol) in chloroform (20 ml) to afford 1.4 g (54% yield) of the pure product. MS: m/z=343.1 (M+1).
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
54%

Synthesis routes and methods II

Procedure details

A 500-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetonitrile (150 mL), 189a (3.0 g, 8.8 mmol), and N-bromosuccinimide (1.56 g, 8.8 mmol). The mixture was stirred at room temperature overnight. It was then concentrated under reduced pressure and the resulting residue was purified by silica-gel column chromatography eluting with 10:1 petroleum ether/ethyl acetate to afford 189b as a yellow solid (2.85 g, 73.4%). MS: [M+H]+ 343.3. 1H NMR (500 MHz, (CD3)2CO) δ 8.03 (s, 1H), 7.94 (s, 1H), 3.48-3.46 (m, 4H), 3.42-3.40 (m, 4H), 1.33 (s, 9H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
73.4%

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